
Hexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-triacontayne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-triacontayne is a long-chain hydrocarbon compound. It is a member of the alkane family, characterized by its saturated carbon chain with single bonds between carbon atoms. This compound is notable for its extensive carbon chain, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-triacontayne typically involves the polymerization of smaller alkane units. The process requires specific catalysts and controlled reaction conditions to ensure the formation of the desired long-chain structure. Common methods include:
Catalytic Polymerization: Utilizing catalysts such as Ziegler-Natta or metallocene catalysts to facilitate the polymerization of ethylene or other small alkanes.
Thermal Cracking: Breaking down larger hydrocarbons at high temperatures to produce smaller alkanes, which can then be polymerized.
Industrial Production Methods
Industrial production of this compound involves large-scale catalytic processes. These processes are optimized for efficiency and yield, often employing advanced catalytic systems and continuous flow reactors to maintain consistent production rates.
Chemical Reactions Analysis
Types of Reactions
Hexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-triacontayne undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form alcohols, aldehydes, or carboxylic acids.
Reduction: Can be reduced to form shorter alkanes or alkenes.
Substitution: Undergoes halogenation, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine).
Common Reagents and Conditions
Oxidation: Requires oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Utilizes reducing agents like hydrogen gas (H₂) in the presence of a metal catalyst (e.g., palladium or nickel).
Substitution: Halogenation typically involves halogen gases (Cl₂, Br₂) under UV light or heat.
Major Products
Oxidation: Produces alcohols, aldehydes, or carboxylic acids.
Reduction: Results in shorter alkanes or alkenes.
Substitution: Forms halogenated alkanes.
Scientific Research Applications
Hexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-triacontayne has several applications in scientific research:
Chemistry: Used as a model compound for studying long-chain hydrocarbon behavior and reactions.
Biology: Investigated for its potential role in biological membranes and lipid structures.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, waxes, and other industrial materials.
Mechanism of Action
The mechanism of action of Hexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-triacontayne involves its interaction with various molecular targets and pathways. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, its chemical reactivity enables it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Hexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-triacontayne can be compared with other long-chain alkanes such as:
Hexatriacontane (C36H74): Similar in structure but with a shorter carbon chain.
Tetracontane (C40H82): Another long-chain alkane with a slightly longer carbon chain.
Pentacontane (C50H102): A longer-chain alkane with fifty carbon atoms.
These compounds share similar chemical properties but differ in their chain lengths, which can influence their physical properties and reactivity.
Properties
CAS No. |
204262-07-7 |
|---|---|
Molecular Formula |
C60H2 |
Molecular Weight |
722.7 g/mol |
IUPAC Name |
hexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-triacontayne |
InChI |
InChI=1S/C60H2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-57-59-60-58-56-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h1-2H |
InChI Key |
JQLOIGNJQIVWNH-UHFFFAOYSA-N |
Canonical SMILES |
C#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[(3S)-3-hydroxytetradecanoyl]amino]-4-methylpentanoic acid](/img/structure/B12573990.png)
![2H-Pyran, 3-bromo-2-[(1-ethenylhexyl)oxy]tetrahydro-](/img/structure/B12573994.png)
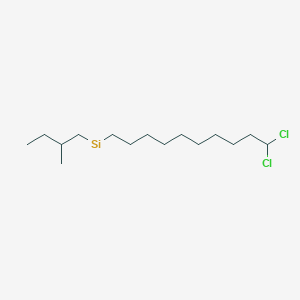
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3,6-dioxo-, 1,1-dimethylethyl ester](/img/structure/B12574017.png)
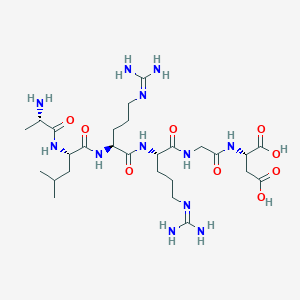
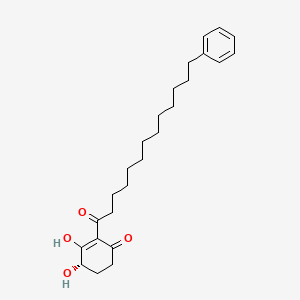
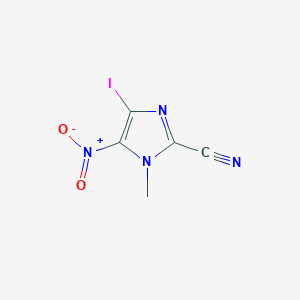
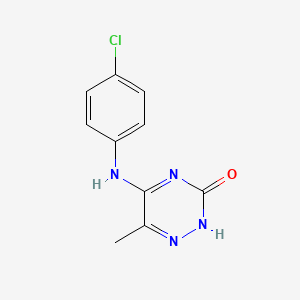
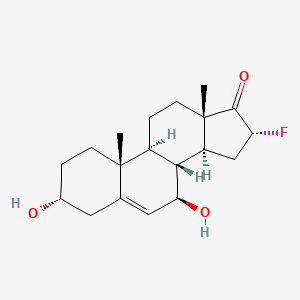
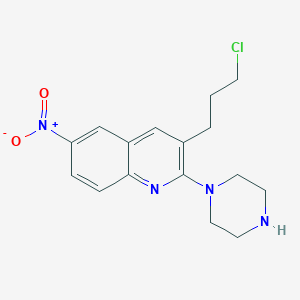

![N,N-Diethyl-2-[4-(2,4,4-trimethylpentan-2-yl)phenyl]acetamide](/img/structure/B12574074.png)
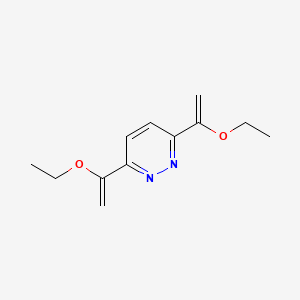
![Benzamide, 4-chloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B12574082.png)
